Tert-butyl 2-methylbenzoate
Overview
Description
Tert-butyl 2-methylbenzoate: is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-methylbenzoic acid and tert-butyl alcohol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Scientific Research Applications
Chemistry: Tert-butyl 2-methylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and aromatic compounds .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions .
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and flavoring agents .
Future Directions
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and proteins in the body, affecting their function .
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded nature . This can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways . The ortho effect, a phenomenon observed in ortho-substituted benzoic acids, may also play a role in the compound’s biochemical interactions .
Pharmacokinetics
The compound’s molecular weight (19226) suggests it may have suitable properties for absorption and distribution .
Result of Action
The compound’s potential interactions with enzymes and proteins suggest it may influence cellular processes .
Action Environment
The action environment of Tert-butyl 2-methylbenzoate can be influenced by various factors, including pH, temperature, and the presence of other molecules. The compound’s crowded tert-butyl group may affect its stability and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and could influence metabolic flux or metabolite levels
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow microreactor system. This method allows for efficient and sustainable production by directly introducing the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Utilizes bases like sodium hydroxide or potassium hydroxide.
Oxidation: Involves oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-methylbenzoic acid and tert-butyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Comparison with Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Comparison: Tert-butyl 2-methylbenzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other esters like ethyl benzoate and methyl benzoate. This steric hindrance can influence the compound’s hydrolysis rate and its interactions in biochemical pathways .
Properties
IUPAC Name |
tert-butyl 2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTAPBBGMIZOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284651 | |
Record name | tert-butyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-18-1 | |
Record name | NSC38149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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